2-(2,4,5-Trifluorobenzoyl)thiazole
Overview
Description
2-(2,4,5-Trifluorobenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a trifluorobenzoyl group. Thiazoles are known for their diverse biological activities and are integral in medicinal chemistry due to their presence in various pharmacologically active compounds . The trifluorobenzoyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorobenzoyl)thiazole typically involves the reaction of 2-aminothiophenol with 2,4,5-trifluorobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiophenol attacks the carbonyl carbon of the trifluorobenzoyl chloride, forming the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,5-Trifluorobenzoyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to the electron-donating effect of the sulfur atom.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group in the trifluorobenzoyl moiety.
Substitution: Halogenating agents can introduce halogen atoms into the thiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-(2,4,5-Trifluorobenzoyl)thiazole has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorobenzoyl)thiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 2-(2,3,5-Trifluorobenzoyl)thiazole
- 2-(2,4-Difluorobenzoyl)thiazole
- 2-(2,4,5-Trichlorobenzoyl)thiazole
Comparison: 2-(2,4,5-Trifluorobenzoyl)thiazole is unique due to the presence of three fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its analogs. The trifluorobenzoyl group provides a balance of lipophilicity and electron-withdrawing effects, making it more effective in various applications .
Properties
IUPAC Name |
1,3-thiazol-2-yl-(2,4,5-trifluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NOS/c11-6-4-8(13)7(12)3-5(6)9(15)10-14-1-2-16-10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMHSHMHAFLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=CC(=C(C=C2F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248894 | |
Record name | Methanone, 2-thiazolyl(2,4,5-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443304-82-2 | |
Record name | Methanone, 2-thiazolyl(2,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 2-thiazolyl(2,4,5-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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